2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H16FN3OS3 and its molecular weight is 453.57. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensor for Metal Ions
Salman A. Khan (2020) synthesized a related pyrazoline derivative which demonstrated significant potential as a fluorescent chemosensor for the selective detection of Fe3+ ions, showing the compound's application in environmental monitoring and analytical chemistry Salman A. Khan, 2020.
Antitubercular Activity
A series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized and evaluated for their antitubercular properties. Compounds showed increased potency against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents Muralidharan Venugopal, Raja Sundararajan, Asha Deepti Choppala, 2020.
Antibacterial and Antifungal Activities
Research by Durgamma Suram et al. (2017) synthesized a new class of benzazolyl pyrazoles and evaluated their antimicrobial activities. Certain derivatives exhibited pronounced antibacterial activity against Klebsiella pneumoniae and excellent antifungal activity against Penicillium chrysogenum, demonstrating the compound's utility in developing new antimicrobial agents Durgamma Suram, Sreenivasulu Thatha, Padmavathi Venkatapuram, Padmaja Adivireddy, 2017.
Anti-Tumor Agents
A study focused on synthesizing 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, evaluating them against hepatocellular carcinoma (HepG2) cell lines. Results revealed promising activities, indicating potential applications as anti-tumor agents Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS3/c23-15-9-7-14(8-10-15)18-12-17(19-6-3-11-28-19)25-26(18)21(27)13-29-22-24-16-4-1-2-5-20(16)30-22/h1-11,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBGSWLFKPTZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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